molecular formula C21H24O4 B1619895 Diethyl dibenzylpropanedioate CAS No. 597-55-7

Diethyl dibenzylpropanedioate

Cat. No.: B1619895
CAS No.: 597-55-7
M. Wt: 340.4 g/mol
InChI Key: HLMXVMRWOCZNGP-UHFFFAOYSA-N
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Description

Diethyl dibenzylpropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two benzyl groups attached to a propanedioate moiety, with ethyl groups esterifying the carboxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl dibenzylpropanedioate typically involves the esterification of dibenzylpropanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Dibenzylpropanedioic acid+EthanolH2SO4Diethyl dibenzylpropanedioate+Water\text{Dibenzylpropanedioic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Dibenzylpropanedioic acid+EthanolH2​SO4​​Diethyl dibenzylpropanedioate+Water

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the efficiency and yield of the reaction. The use of azeotropic distillation can also aid in the removal of water, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Diethyl dibenzylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides with nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Dibenzylpropanedioic acid.

    Reduction: Diethyl propanediol.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Diethyl dibenzylpropanedioate has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl dibenzylpropanedioate exerts its effects is primarily through its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological molecules. The benzyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

    Diethyl malonate: Similar ester functionalities but lacks the benzyl groups.

    Dibenzyl malonate: Contains benzyl groups but differs in the ester moiety.

    Diethyl benzylmalonate: Shares both ester and benzyl groups but has a different structural arrangement.

Uniqueness: Diethyl dibenzylpropanedioate is unique due to the presence of both benzyl and ester groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

diethyl 2,2-dibenzylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-24-19(22)21(20(23)25-4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXVMRWOCZNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278643
Record name diethyl dibenzylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-55-7
Record name 1,3-Diethyl 2,2-bis(phenylmethyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC8726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl dibenzylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl malonate (4.53 mL, 30.0 mmol) was added gradually at 0° C. to a mixed liquid containing sodium hydride (55 wt % in oil, 2.95 g, 67.5 mmol) and anhydrous N,N-dimethylformamide (60 mL). Following stirring of the resulting mixed liquid at this temperature for 30 minutes, benzyl chloride (7.25 mL, 63.0 mmol) was added. The resulting mixed liquid was stirred at room temperature for one hour, and a saturated aqueous solution of ammonium chloride was then added to halt the reaction. The organic layer was separated from the mixed liquid, and the water layer was extracted with ethyl acetate. The thus obtained organic layer was washed with a saturated saline solution and then dried using anhydrous magnesium sulfate, yielding the title compound (1a-1) in a yield of 95%.
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
7.25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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